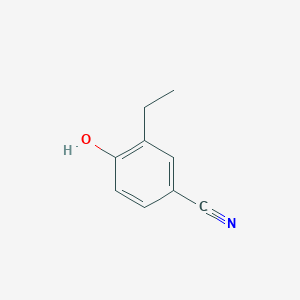
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, also known as Boc-MPAC, is a chiral building block used in organic synthesis. It is a versatile compound that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the synthesis of peptides. Boc-MPAC is a highly useful compound due to its ability to be used as a building block in a variety of reactions, and its ability to be used in a variety of laboratory experiments. This makes it an invaluable tool in the field of organic synthesis.
Applications De Recherche Scientifique
Enzyme-Catalyzed Synthesis
A study by Aurell et al. (2014) developed a synthesis for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting the use of enzyme-catalyzed regioselective lactamization. This process, utilizing SpinChem rotating flow cell technology, demonstrates the compound's role in simplifying enzyme recycling and work-up processes in the synthesis of complex organic compounds Aurell, Karlsson, Pontén, & Andersen, 2014.
Peptide Mimicry and Conformation Analysis
Dietrich and Lubell (2003) explored the synthesis of enantiopure pyrrolizidinone amino acid as a conformationally rigid dipeptide surrogate. Their work demonstrates the compound's application in studying conformation-activity relationships of biologically active peptides, furthering our understanding of peptide mimicry and structure-based drug design Dietrich & Lubell, 2003.
Stereoselectivity in Synthesis
Jagtap et al. (2016) reported on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, emphasizing the stereoselective preparation and the influence of substituents on reaction outcomes. This study underscores the compound's utility in achieving precise control over stereoselectivity, a crucial aspect in the synthesis of chiral molecules Jagtap, Rizvi, Dangat, & Pardeshi, 2016.
Redox-active Amino Acid Synthesis
McCafferty et al. (1995) focused on synthesizing redox-active amino acids for incorporation into peptide assemblies. Their work highlights the importance of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid in the study of photoinitiated electron or energy transfer within peptide frameworks, offering insights into the synthesis of light-harvesting peptides McCafferty, Bishop, Wall, Hughes, Mecklenberg, Meyer, & Erickson, 1995.
Chemical Group Migration Studies
Xue and Silverman (2010) explored the N→O tert-butyloxycarbonyl (Boc) group migration, providing a mechanistic insight into this intramolecular process. This study demonstrates the compound's role in understanding chemical group migrations, which are pivotal in organic synthesis and modification of molecular structures Xue & Silverman, 2010.
Propriétés
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)



![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)